Methanesulfonic acid, trifluoro-, 1,5-cyclohexadien-1-yl ester
Description
Methanesulfonic acid, trifluoro-, 1,5-cyclohexadien-1-yl ester (hereafter referred to as the "target compound") is a trifluoromethanesulfonic acid (triflic acid) ester derivative featuring a 1,5-cyclohexadienyl substituent. The compound’s structure combines the highly electron-withdrawing triflate group (-SO₂CF₃) with a conjugated diene system (1,5-cyclohexadienyl), which may enhance its reactivity as a leaving group in substitution reactions or cycloadditions.
Properties
CAS No. |
63028-10-4 |
|---|---|
Molecular Formula |
C7H7F3O3S |
Molecular Weight |
228.19 g/mol |
IUPAC Name |
cyclohexa-1,5-dien-1-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H7F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h2,4-5H,1,3H2 |
InChI Key |
DABJPFAKDAKJBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Stability
- However, the absence of steric hindrance (compared to biphenyl or adamantane derivatives) could enhance its reactivity as a leaving group .
- Silyl Esters (e.g., CAS 80522-42-5) : These compounds exhibit high thermal stability and are less moisture-sensitive than alkyl triflates, making them suitable for anhydrous reaction conditions .
- Cyclohexenyl Esters (e.g., CAS 1169876-13-4) : The cyclohexenyl group’s partial unsaturation may balance reactivity and stability, enabling controlled substitutions in stereoselective syntheses .
Key Differentiators of the Target Compound
Conjugated Diene System: Unlike mono-unsaturated cyclohexenyl or aromatic esters, the 1,5-cyclohexadienyl group may participate in conjugate addition or pericyclic reactions.
Electron-Withdrawing Effects : The triflate group’s strong electron-withdrawing nature could enhance the diene’s electrophilicity, facilitating nucleophilic attacks.
Steric Accessibility : Compared to bulky silyl or adamantane-based esters, the target compound’s simpler structure may improve substrate compatibility in diverse reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
